molecular formula C6H8Cl2 B13997800 1,1-Dichloro-2-prop-1-en-2-ylcyclopropane CAS No. 17480-54-5

1,1-Dichloro-2-prop-1-en-2-ylcyclopropane

Cat. No.: B13997800
CAS No.: 17480-54-5
M. Wt: 151.03 g/mol
InChI Key: USZPJVWJDKNTDP-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-prop-1-en-2-ylcyclopropane: is an organic compound with the molecular formula C5H6Cl2 . It is a member of the cyclopropane family, characterized by a three-membered ring structure. This compound is notable for its two chlorine atoms attached to the same carbon atom, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2-prop-1-en-2-ylcyclopropane can be synthesized through various methods. One common approach involves the reaction of 1,1-dichloropropene with cyclopropane under specific conditions. The reaction typically requires a catalyst, such as palladium or nickel , and is conducted at elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are crucial due to the potential hazards associated with handling chlorinated compounds.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2-prop-1-en-2-ylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

    Addition Reactions: The double bond in the prop-1-en-2-yl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like or are commonly used under mild conditions.

    Addition: Halogens like or are used in the presence of light or a catalyst.

    Oxidation: Oxidizing agents such as or are employed under controlled conditions.

Major Products Formed

    Substitution: Formation of or .

    Addition: Formation of or .

    Oxidation: Formation of or .

Scientific Research Applications

1,1-Dichloro-2-prop-1-en-2-ylcyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-prop-1-en-2-ylcyclopropane involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress , signal transduction , and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dichloro-2-vinylcyclopropane
  • 1,1-Dichloro-2-propanone
  • 1,1-Dichloropropene

Uniqueness

1,1-Dichloro-2-prop-1-en-2-ylcyclopropane is unique due to its specific structural features, including the presence of both a cyclopropane ring and a prop-1-en-2-yl group. This combination imparts distinct reactivity and chemical behavior compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

17480-54-5

Molecular Formula

C6H8Cl2

Molecular Weight

151.03 g/mol

IUPAC Name

1,1-dichloro-2-prop-1-en-2-ylcyclopropane

InChI

InChI=1S/C6H8Cl2/c1-4(2)5-3-6(5,7)8/h5H,1,3H2,2H3

InChI Key

USZPJVWJDKNTDP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC1(Cl)Cl

Origin of Product

United States

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